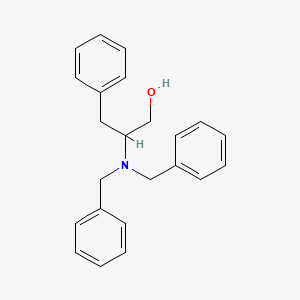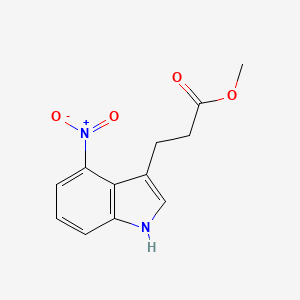
4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties It features a pyrrolidinyl group attached to a benzonitrile core, with a trifluoromethyl group enhancing its chemical reactivity and stability
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile typically involves the reaction of 2-(trifluoromethyl)benzonitrile with a suitable pyrrolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances its binding affinity to specific enzymes or receptors, leading to various biological effects. The pyrrolidinyl group may also play a role in modulating its activity and stability.
類似化合物との比較
4-(2-Oxo-1-pyrrolidinyl)benzonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
2-(Trifluoromethyl)benzonitrile: Lacks the pyrrolidinyl group, affecting its overall chemical properties.
4-(2-Oxo-1-pyrrolidinyl)-benzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different applications and reactivity.
Uniqueness: 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile stands out due to the presence of both the trifluoromethyl and pyrrolidinyl groups, which confer unique chemical properties and potential applications. Its combination of stability, reactivity, and biological activity makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H9F3N2O |
|---|---|
分子量 |
254.21 g/mol |
IUPAC名 |
4-(2-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-6-9(4-3-8(10)7-16)17-5-1-2-11(17)18/h3-4,6H,1-2,5H2 |
InChIキー |
OJVAANJECTWKPI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


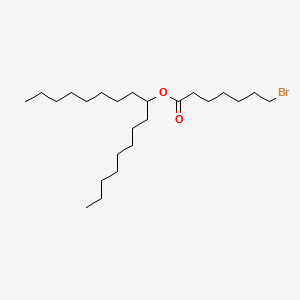
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
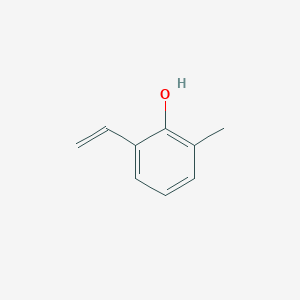
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)

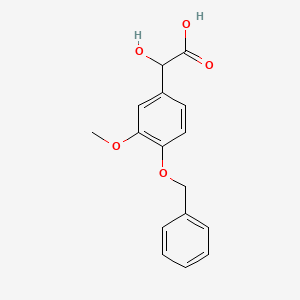
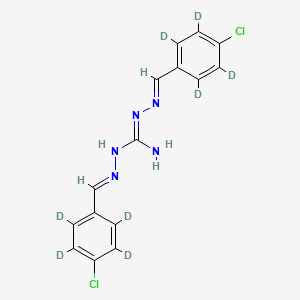
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)
